6-Fluoro-8-methoxyquinolin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methoxyquinolin-3-amine typically involves the introduction of fluorine and methoxy groups into the quinoline ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoroaniline with methoxyacetaldehyde in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions are common, where the fluorine or methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Fluoro-8-methoxyquinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinolin-8-amine: This compound shares a similar structure but lacks the fluorine atom, which can affect its biological activity.
8-Amino-6-methoxyquinoline: Another related compound with potential antimalarial activity.
Uniqueness
6-Fluoro-8-methoxyquinolin-3-amine is unique due to the presence of both fluorine and methoxy groups, which enhance its biological activity and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
6-fluoro-8-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2O/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,12H2,1H3 |
InChI Key |
DFMRPXIDNIFZNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.